Methyl 6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
“Methyl 6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a chemical compound that belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . It has been synthesized and evaluated in vitro for its antimicrobial and anticancer potential .
Synthesis Analysis
The synthesis of this compound involves the interaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with the Lawesson’s reagent to produce the corresponding 4-thioxo derivative . Its alkylation with methyl bromoacetate has also been studied, as well as its interaction with N-nucleophiles, amines, and hydrazines .Scientific Research Applications
Synthesis and Chemical Reactions The compound is utilized in various synthesis and reaction studies, demonstrating its versatility in organic chemistry. One study explored the reactions of Biginelli-compounds, revealing pathways to synthesize pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, among others, from derivatives of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (Kappe & Roschger, 1989). Additionally, a four-component Biginelli reaction highlighted the synthesis of methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates, providing new opportunities for the creation of functionalized pyrimidines (Gein et al., 2020).
Antimicrobial and Anticancer Properties Research has indicated that derivatives of this compound exhibit significant biological activities. For instance, novel chromone-pyrimidine coupled derivatives were synthesized and showed potent antibacterial and antifungal activities, highlighting the potential for these compounds in developing new antimicrobial agents (Tiwari et al., 2018). Another study synthesized and evaluated a series of derivatives for their antimicrobial and anticancer potential, identifying compounds with promising activities against bacteria and cancer cell lines (Sharma et al., 2012).
Conformational and Structural Analysis The molecular structure and conformation of tetrahydropyrimidine derivatives have been thoroughly investigated, utilizing X-ray crystal structure analysis and quantum chemical calculations. These studies offer insights into the stereochemistry and electronic properties of such compounds, which are crucial for understanding their reactivity and biological activities (Memarian et al., 2013).
Pharmacological Applications Beyond antimicrobial and anticancer activities, these derivatives have shown potential in various pharmacological applications. For example, some derivatives have been tested for anti-hypertensive and anti-ulcer activities, suggesting a broad spectrum of possible therapeutic uses (Rana et al., 2004).
Future Directions
Properties
IUPAC Name |
methyl 6-methyl-2-oxo-4-sulfanylidene-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-3-4(6(10)12-2)5(13)9-7(11)8-3/h1-2H3,(H2,8,9,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURYTFWPSZFUCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)NC(=O)N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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